molecular formula C10H20O6 B1525796 tert-Butyl b-D-glucopyranoside CAS No. 29074-04-2

tert-Butyl b-D-glucopyranoside

Cat. No.: B1525796
CAS No.: 29074-04-2
M. Wt: 236.26 g/mol
InChI Key: FYTBMEIHHNSHKR-LOFWALOHSA-N
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Description

tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 g/mol . This compound is a type of glycoside, where a glucose molecule is bonded to a tert-butyl group. Glycosides are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Tert-Butyl b-D-glucopyranoside plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with enzymes such as cyclodextrin glucanotransferases, which catalyze the glycosylation of tertiary alcohols . This interaction results in the formation of glycosylation products like tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant behavior, with a critical micellar concentration of 4.0–4.5 mM .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit surfactant properties, which can affect cell membrane integrity and function . Additionally, its role in glycosylation can impact the glycosylation patterns of cell surface proteins, thereby influencing cell signaling and interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through glycosylation reactions catalyzed by enzymes like cyclodextrin glucanotransferases . These enzymes facilitate the transfer of glucose residues to acceptor molecules, resulting in the formation of glycosylated products . This process can modulate the activity of various biomolecules, including enzymes and receptors, by altering their glycosylation status .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its surfactant properties may vary depending on the concentration and duration of exposure . Long-term effects on cellular function have been observed, particularly in terms of changes in glycosylation patterns and membrane properties .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on glycosylation and cellular function . At higher doses, it may cause toxic or adverse effects, such as disruption of cell membrane integrity and altered cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes like cyclodextrin glucanotransferases, which facilitate the transfer of glucose residues to acceptor molecules . This process can affect metabolic flux and metabolite levels, particularly in pathways involving glycosylated intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for glycosylation reactions and other biochemical processes.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on glycosylation and other biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through enzymatic glycosylation. Cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 have been used to glycosylate tert-butyl alcohol, resulting in the formation of tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . The reaction involves using partially hydrolyzed starch as a glucose donor, with a transglucosylation yield of approximately 44% .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications, given the appropriate optimization of reaction conditions and enzyme availability.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include different glycosides and oxidized derivatives of this compound.

Scientific Research Applications

tert-Butyl b-D-glucopyranoside has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glycosidic bond and the presence of the tert-butyl group, which imparts distinct surfactant properties and makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTBMEIHHNSHKR-LOFWALOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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